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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitravatinib (formerly MGCD516) is an orally bioavailable, spectrum-selective small molecule
inhibitor of multiple receptor tyrosine kinases (RTKs). It was developed to target key drivers of
tumor growth, angiogenesis, and immunosuppression.[1][2] Its primary targets include the TAM
family (TYROS3, Axl, MERTK), the split kinase family (VEGFR, KIT, PDGFR), MET, RET, and
DDR2.[3][4] By potently inhibiting these RTKs, sitravatinib was designed to directly impede
cancer cell proliferation and survival while also modulating the tumor microenvironment to
overcome resistance to immune checkpoint inhibitors.[5][6][7]

Despite a strong preclinical rationale and promising early-phase clinical data in several solid
tumors, sitravatinib's development was significantly impacted by the results of the Phase Il
SAPPHIRE trial. In this study, the combination of sitravatinib and nivolumab failed to
demonstrate a statistically significant improvement in overall survival compared to docetaxel in
patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had
progressed on prior immunotherapy and chemotherapy.[8][9] Consequently, Mirati
Therapeutics discontinued the development of sitravatinib.[S8][10]

This guide provides a comprehensive technical overview of sitravatinib, summarizing its
mechanism of action, spectrum of activity, key preclinical and clinical data, and associated
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experimental methodologies.

Mechanism of Action and Spectrum of Activity

Sitravatinib functions as an ATP-competitive inhibitor of a specific spectrum of RTKs crucial to
oncogenesis.[11][12] Its polypharmacology is central to its proposed dual mechanism: direct
anti-tumor effects and immunomodulation of the tumor microenvironment (TME).

o Direct Anti-Tumor Activity: By inhibiting RTKs such as c-Met, PDGFR, c-Kit, and RET,
sitravatinib can block downstream signaling pathways responsible for cancer cell
proliferation, survival, and metastasis.[11][13]

e TME Modulation & Anti-Angiogenesis: Inhibition of VEGFR and PDGFR families disrupts the
formation of new blood vessels (angiogenesis) required for tumor growth.[5] Furthermore,
targeting the TAM family of receptors (Axl, Mer), which are implicated in immune evasion, is
key to its immunomodulatory effects. Preclinical studies have shown that sitravatinib can
reduce the population of immunosuppressive cells, such as myeloid-derived suppressor cells
(MDSCs) and M2-polarized macrophages, within the TME.[6] This action is believed to revert
an immunosuppressive TME to a pro-inflammatory state, potentially re-sensitizing tumors to
immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[6]

The following diagram illustrates the primary signaling pathways targeted by sitravatinib.
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1. Seed 2,000-3,000 cells/well
in 96-well plate

2. Incubate overnight
for cell attachment

3. Treat with Sitravatinib
(serial dilutions) & DMSO control
G. Incubate for 72 hours)
(5. Add CCK-8 solution)
G. Incubate for 1 houD
7. Read Optical Density
at 450 nm

8. Calculate % Viability
and determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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